

# Tigulixostat: A Technical Guide to a Novel Non-Purine Xanthine Oxidase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tigulixostat*

Cat. No.: *B3320960*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tigulixostat**, also known as LC350189, is a potent, orally active, non-purine selective inhibitor of xanthine oxidase. It represents a significant advancement in the management of hyperuricemia and gout. By selectively targeting xanthine oxidase, **Tigulixostat** effectively reduces the production of uric acid, the causative agent of gout. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to **Tigulixostat**.

## Chemical Structure and Identifiers

**Tigulixostat** is chemically identified as 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid. Its structure is distinct from purine-analog xanthine oxidase inhibitors like allopurinol.

| Identifier        | Value                                                         |
|-------------------|---------------------------------------------------------------|
| IUPAC Name        | 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid |
| SMILES            | CC(C)N1C=C(C2=C1C=CC(=C2)N3C=C(C=N3)C(=O)O)C#N                |
| CAS Number        | 1287766-55-5                                                  |
| Molecular Formula | C16H14N4O2                                                    |
| Synonyms          | LC350189                                                      |

## Physicochemical and Pharmacological Properties

**Tigulixostat** possesses favorable physicochemical and pharmacological properties for an orally administered therapeutic agent.

**Table 2.1: Physicochemical Properties of Tigulixostat**

| Property                                                             | Value                              |
|----------------------------------------------------------------------|------------------------------------|
| Molecular Weight                                                     | 294.31 g/mol                       |
| Appearance                                                           | White to light yellow solid        |
| Solubility                                                           | DMSO: $\geq$ 100 mg/mL (339.78 mM) |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): | $\geq$ 2.5 mg/mL (8.49 mM)         |
| In vivo formulation (10% DMSO, 90% Corn Oil):                        | $\geq$ 2.5 mg/mL (8.49 mM)         |
| XLogP3-AA                                                            | 1.9                                |
| Hydrogen Bond Donor Count                                            | 1                                  |
| Hydrogen Bond Acceptor Count                                         | 5                                  |

## Table 2.2: Pharmacological Properties of Tigulixostat

| Property                            | Value                                                                                                                                         |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action                 | Selective, non-purine inhibitor of xanthine oxidase                                                                                           |
| Therapeutic Indications             | Gout, Hyperuricemia                                                                                                                           |
| IC50 (Bovine Milk Xanthine Oxidase) | 0.003 $\mu$ M                                                                                                                                 |
| IC50 (Rat Plasma Xanthine Oxidase)  | 0.073 $\mu$ M                                                                                                                                 |
| Clinical Efficacy                   | Significantly reduces serum uric acid levels in patients with gout and hyperuricemia. Doses of 50 mg, 100 mg, and 200 mg have shown efficacy. |

## Mechanism of Action: Signaling Pathway

**Tigulixostat** exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which is a key enzyme in the metabolic pathway of purines. This inhibition leads to a reduction in the production of uric acid.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Tigulixostat** in the purine catabolism pathway.

## Key Experimental Protocols

### In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a typical method for determining the *in vitro* inhibitory activity of **Tigulixostat** on xanthine oxidase.

**Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Tigulixostat** against xanthine oxidase.

**Materials:**

- Bovine milk xanthine oxidase
- Xanthine (substrate)
- **Tigulixostat**
- Phosphate buffer (pH 7.5)
- Spectrophotometer

**Procedure:**

- Preparation of Reagents:
  - Prepare a stock solution of xanthine in phosphate buffer.
  - Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer immediately before use.
  - Prepare serial dilutions of **Tigulixostat** in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
- Assay Reaction:
  - In a suitable reaction vessel (e.g., a cuvette), mix the phosphate buffer, xanthine solution, and the **Tigulixostat** solution (or vehicle control).
  - Initiate the reaction by adding the xanthine oxidase solution.
- Measurement:

- Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over a set period using a spectrophotometer.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **Tigulixostat** compared to the vehicle control.
  - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Tigulixostat** concentration and fitting the data to a suitable dose-response curve.

## In Vivo Hyperuricemia Animal Model

This protocol describes a representative in vivo study to evaluate the efficacy of **Tigulixostat** in a hyperuricemic animal model.

Objective: To assess the uric acid-lowering effect of **Tigulixostat** in a urate oxidase knockout (Uox-KO) mouse model of hyperuricemia.

Animal Model:

- Urate oxidase knockout (Uox-KO) mice, which exhibit elevated serum uric acid levels.

Materials:

- **Tigulixostat**
- Vehicle control
- Oral gavage needles
- Blood collection supplies
- Analytical equipment for measuring serum uric acid levels

Procedure:

- Animal Acclimation:

- Acclimate Uox-KO mice to the laboratory conditions for a specified period.
- Dosing:
  - Administer **Tigulixostat** (e.g., 20 mg/kg) or vehicle control to the mice via oral gavage daily for a predetermined duration (e.g., until 11 weeks of age).
- Sample Collection:
  - Collect blood samples from the mice at specified time points.
- Analysis:
  - Measure the serum uric acid concentrations using a validated analytical method.
- Data Analysis:
  - Compare the serum uric acid levels in the **Tigulixostat**-treated group to the vehicle-treated group to determine the efficacy of the compound.

## Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo study evaluating **Tigulixostat**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vivo efficacy studies of **Tigulixostat**.

- To cite this document: BenchChem. [Tigulixostat: A Technical Guide to a Novel Non-Purine Xanthine Oxidase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3320960#tigulixostat-chemical-structure-and-properties\]](https://www.benchchem.com/product/b3320960#tigulixostat-chemical-structure-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)